molecular formula C₁₄H₂₀FNO₈ B015993 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose CAS No. 116049-57-1

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

Cat. No.: B015993
CAS No.: 116049-57-1
M. Wt: 349.31 g/mol
InChI Key: AUCRVLBGFFSCPW-LSGALXMHSA-N
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Description

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₀FNO₈ and its molecular weight is 349.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of complex carbohydrate-based drugs . These drugs are often designed to interact with specific enzymes or receptors in the body, which could be considered as their primary targets.

Mode of Action

It is known that the compound can act as an activated donor substrate in enzymatic reactions . This suggests that it may interact with its targets by donating a functional group, which could lead to changes in the target’s structure or function.

Biochemical Pathways

Given its role in the synthesis of complex carbohydrate-based drugs , it can be inferred that it may be involved in the modification of carbohydrate metabolism or signaling pathways.

Result of Action

As a component in the synthesis of complex carbohydrate-based drugs , its action could potentially lead to the production of therapeutically active compounds that have desired effects at the molecular and cellular levels.

Action Environment

For instance, the compound is stored under inert gas and should avoid heat and moisture , indicating that these environmental conditions could affect its stability.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRVLBGFFSCPW-LSGALXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431322
Record name 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116049-57-1
Record name 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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